

"Methyl 2-chloro-5-fluoro-3-methylbenzoate" molecular weight

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Compound of Interest

Compound Name: *Methyl 2-chloro-5-fluoro-3-methylbenzoate*

Cat. No.: *B1435175*

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An In-Depth Technical Guide to **Methyl 2-chloro-5-fluoro-3-methylbenzoate**

Executive Summary

This technical guide provides a comprehensive analysis of **Methyl 2-chloro-5-fluoro-3-methylbenzoate**, a halogenated aromatic ester of significant interest to researchers in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its molecular weight, and delves into its structural characteristics, plausible synthetic pathways, and applications as a versatile chemical intermediate. By synthesizing data from established chemical databases and analogous compound preparations, this guide offers field-proven insights and detailed experimental protocols relevant to drug development professionals. The strategic placement of chloro, fluoro, and methyl groups on the benzoate scaffold makes this molecule a valuable building block for creating more complex, biologically active compounds.

Core Physicochemical Properties and Molecular Identification

Methyl 2-chloro-5-fluoro-3-methylbenzoate is a polysubstituted aromatic compound. Its precise arrangement of functional groups—a methyl ester, a chlorine atom, a fluorine atom, and a methyl group—imparts specific reactivity and physical characteristics that are crucial for its application in targeted synthesis.

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in reaction planning, analytical characterization, and registration in chemical databases. The molecular weight of **Methyl 2-chloro-5-fluoro-3-methylbenzoate** is 202.61 g/mol . This value is derived from its chemical formula, C₉H₈ClFO₂, and is consistent with structurally similar isomers.[\[1\]](#)

Data Summary Table

Property	Value	Source / Method
Molecular Weight	202.61 g/mol	Calculated (and confirmed by isomeric data [1])
Molecular Formula	C ₉ H ₈ ClFO ₂	Deduced from IUPAC Name
IUPAC Name	Methyl 2-chloro-5-fluoro-3-methylbenzoate	N/A
Canonical SMILES	<chem>COC(=O)C1=C(C(=CC(=C1)F)C)Cl</chem>	N/A
InChI Key	(Inferred from Isomer)	N/A
CAS Number	1379341-19-1 (for isomer Methyl 3-chloro-5-fluoro-2-methylbenzoate)	BLD Pharm [1]

Chemical Structure Diagram

The structural arrangement of substituents on the benzene ring is critical to the molecule's chemical behavior. The diagram below illustrates the precise placement of each group.

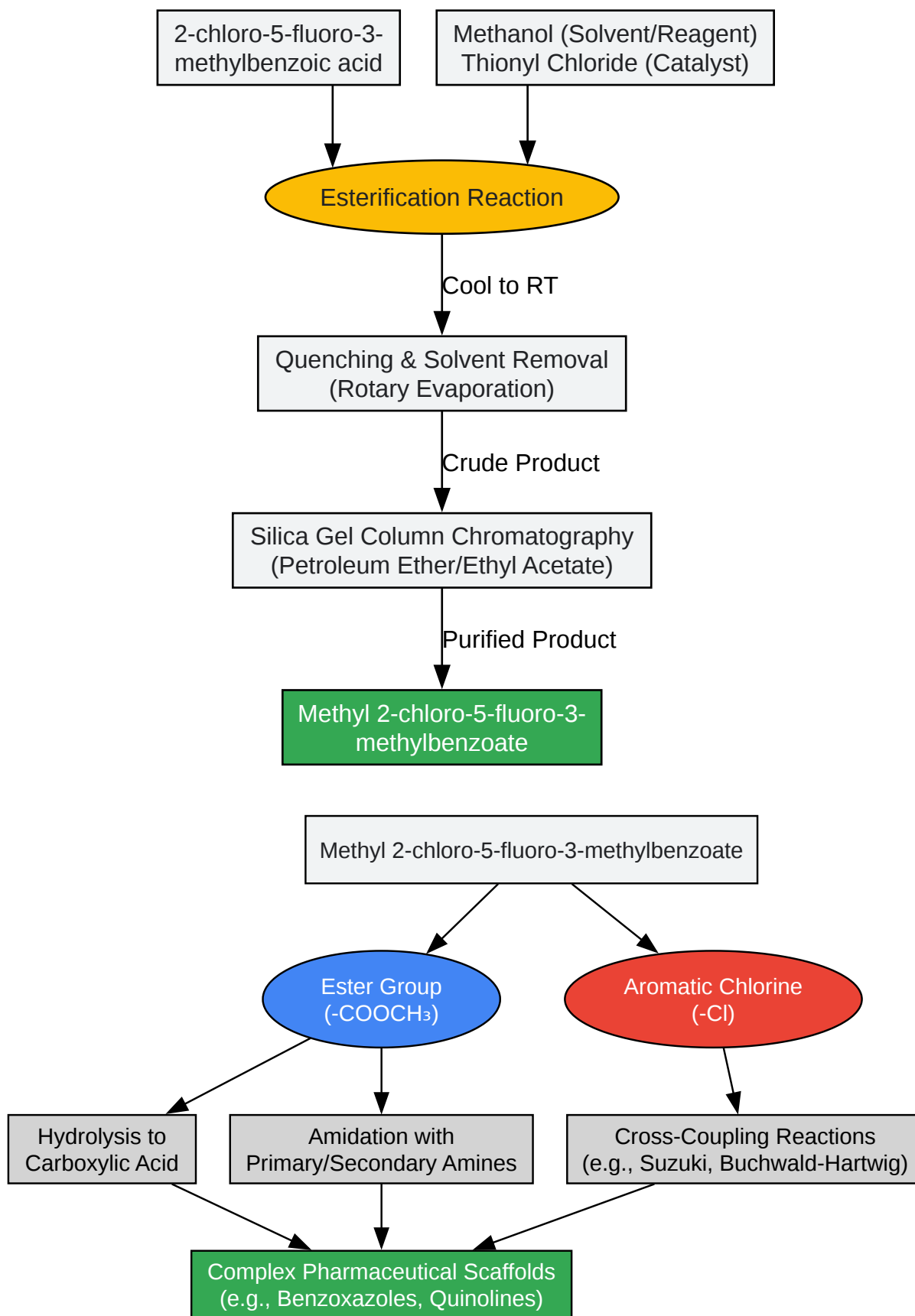
Caption: Chemical structure of **Methyl 2-chloro-5-fluoro-3-methylbenzoate**.

Synthesis, Reactivity, and Mechanistic Insights

As a substituted benzoate, this compound is typically synthesized from its corresponding carboxylic acid precursor, 2-chloro-5-fluoro-3-methylbenzoic acid. The most common and industrially scalable method for this transformation is Fischer esterification or esterification via an acid chloride intermediate.

Plausible Synthetic Workflow

The synthesis logically proceeds via the esterification of the parent acid. This approach is well-documented for analogous structures and provides high yields with manageable purification.[2]



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Sources

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- 2. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
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